
5-Iodo-2-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom, a methyl group, and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylbenzene-1,3-diamine typically involves multiple steps. One common method is the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the iodination of 2-methyl-1,3-diaminobenzene to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom and amine groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
5-Iodo-2-methylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and amine groups can form bonds with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzene-1,3-diamine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-methylbenzene-1,3-diamine: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-2-methylbenzene-1,3-diamine: Contains a chlorine atom, which also affects its chemical behavior.
Uniqueness
5-Iodo-2-methylbenzene-1,3-diamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific reactions that are not possible with bromine or chlorine, making this compound valuable for certain applications.
Properties
CAS No. |
798567-87-0 |
|---|---|
Molecular Formula |
C7H9IN2 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
5-iodo-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9IN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
InChI Key |
RWWJAFGHOWONLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

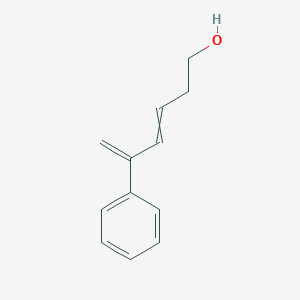
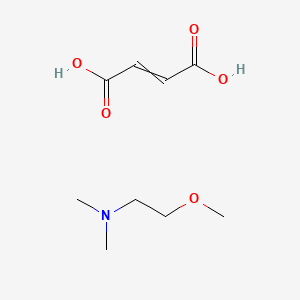
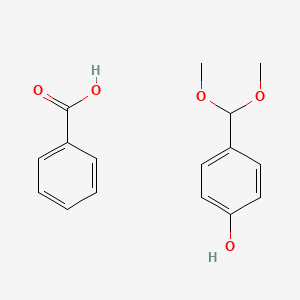
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
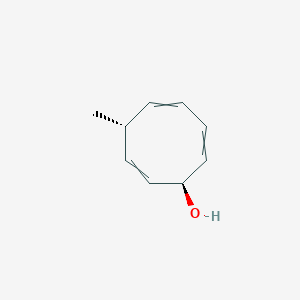

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
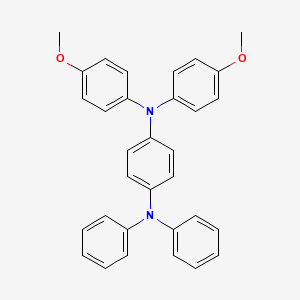

![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
